Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate
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Overview
Description
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazole ring. The final step involves esterification to form the ethyl acetate derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can also bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate can be compared with other triazole derivatives such as:
Ethyl [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
Ethyl [3-(4-fluoro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate:
Ethyl [3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate: The methyl group can affect the compound’s hydrophobicity and interaction with biological targets.
Properties
CAS No. |
331687-13-9 |
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Molecular Formula |
C12H11ClN4O4 |
Molecular Weight |
310.69 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C12H11ClN4O4/c1-2-21-11(18)6-10-14-12(16-15-10)7-3-4-8(13)9(5-7)17(19)20/h3-5H,2,6H2,1H3,(H,14,15,16) |
InChI Key |
DSGWOQSXWJUQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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